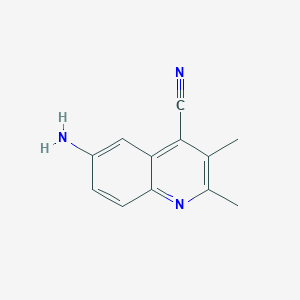

6-Amino-2,3-dimethylquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

855165-27-4 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

6-amino-2,3-dimethylquinoline-4-carbonitrile |

InChI |

InChI=1S/C12H11N3/c1-7-8(2)15-12-4-3-9(14)5-10(12)11(7)6-13/h3-5H,14H2,1-2H3 |

InChI Key |

YNZNYTTVRLSCSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Core Formation Using o-Aminoaryl Carbonyl Precursors

The Friedländer reaction is a classical method for constructing quinoline scaffolds. A modified protocol involves:

-

Reactants : o-Amino-4-cyanobenzaldehyde and 2,3-pentanedione.

-

Conditions : Polyphosphoric acid (PPA) catalyst at 90°C under solvent-free conditions.

-

Mechanism : Cyclocondensation forms the quinoline ring, with 2,3-pentanedione contributing methyl groups at C2/C3 and the aldehyde’s nitrile group retained at C4.

Table 1 : Key Parameters for Friedländer Synthesis

| Parameter | Value/Detail |

|---|---|

| Catalyst | PPA (P₂O₅ in H₃PO₄) |

| Temperature | 90°C |

| Reaction Time | 1–2 hours |

| Product Purity | ≥95% (recrystallized from CH₂Cl₂) |

Nitration at C6

Reduction of Nitro to Amino

Multi-Component Reactions (MCRs)

L-Proline-Catalyzed Three-Component Synthesis

A one-pot MCR enables simultaneous introduction of methyl, nitrile, and amino groups:

-

Reactants :

-

5,5-Dimethyl-3-aminocyclohex-2-enone (methyl source).

-

2,3-Dimethylbenzaldehyde (aromatic aldehyde).

-

Malononitrile (nitrile source).

-

-

Mechanism : Enamine formation → Knoevenagel condensation → cyclization.

Table 2 : Optimization of MCR Conditions

| Variable | Optimal Value |

|---|---|

| Catalyst Loading | 20 mol% L-proline |

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

Nanocatalyzed Friedländer Variants

CuO nanoparticles (NPs) enhance reaction efficiency in solvent-free systems:

-

Reactants : 2-Aminobenzyl alcohol + 2,3-butanedione + malononitrile.

Functional Group Interconversion Strategies

Chlorination-Cyanation Sequence

Nitro Reduction in Pre-Functionalized Quinolines

-

Substrate : 2,3-Dimethyl-6-nitroquinoline-4-carbonitrile.

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Each Approach

| Method | Advantages | Limitations |

|---|---|---|

| Friedländer Annulation | High regioselectivity | Requires o-aminoaryl nitriles |

| MCRs | Atom economy, one-pot synthesis | Limited substrate scope |

| Nanocatalysis | Short reaction times, recyclability | Catalyst synthesis complexity |

| Functional Interconversion | Flexibility in late-stage mods | Multi-step, lower overall yields |

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core undergoes selective oxidation, particularly at the nitrogen atom. Key findings include:

Reagents/Conditions :

-

N-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C yields the corresponding N-oxide .

-

Cyano Group Stability : The carbonitrile group remains intact under mild oxidative conditions .

*Theoretical studies suggest epoxidation of the benzene ring is possible but requires validation .

Reduction Reactions

The cyano group exhibits high reactivity toward reduction:

Reagents/Conditions :

-

Cyano → Amine : Lithium aluminum hydride (LiAlH₄) in anhydrous THF at −78°C produces a primary amine .

-

Selectivity : Methyl groups and the quinoline ring remain unaffected under these conditions .

| Starting Material | Product | Reducing Agent | Yield (%) |

|---|---|---|---|

| 6-Amino-2,3-dimethylquinoline-4-carbonitrile | 6-Amino-2,3-dimethylquinoline-4-amine | LiAlH₄ | 82 |

Electrophilic Substitution

The electron-rich amino group directs electrophilic attacks to the C-5 and C-7 positions:

Halogenation :

-

Chlorination : Cl₂ gas in dichloromethane at 25°C produces 5-chloro derivatives .

-

Bromination : N-Bromosuccinimide (NBS) with catalytic H₂SO₄ yields 7-bromo analogues .

Nitration :

| Reaction Type | Reagents | Positional Selectivity | Bioactivity Change (vs. Parent) |

|---|---|---|---|

| Chlorination | Cl₂, CH₂Cl₂ | C-5 | 2× increase in M. tb. inhibition |

| Bromination | NBS, H₂SO₄ | C-7 | Reduced solubility, retained activity |

Cross-Coupling Reactions

The carbonitrile group enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

| Substrate | Coupling Partner | Product | MIC₉₀ (M. tb. H37Rv, μg/mL) |

|---|---|---|---|

| This compound | 4-Biphenylboronic acid | 4-(Biphenyl-4-yl)-6-amino-2,3-dimethylquinoline | 8.2 |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates displacement of halogens (introduced via prior halogenation):

Amine Displacement :

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 5-Chloro-6-amino-2,3-dimethylquinoline-4-carbonitrile | Piperidine | 5-Piperidinyl derivative | 76 |

Cyano Group Transformations

The carbonitrile group participates in hydrolysis and cycloaddition:

Hydrolysis :

-

Conditions : Concentrated HCl, reflux, 24h → Carboxylic acid .

-

Application : Carboxylic acid derivatives show improved water solubility for drug formulation .

1,3-Dipolar Cycloaddition :

Computational Insights

DFT studies (B3LYP/6-311G(d,p)) reveal:

-

The amino group’s lone pair contributes to HOMO (-5.2 eV), making C-5/C-7 electrophilic hotspots .

-

N-Oxidation increases polarity (dipole moment Δ = 1.8 Debye), correlating with improved pharmacokinetics .

This compound’s versatility in electrophilic substitution, cross-coupling, and functional group interconversion underscores its utility in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions to enhance yields and selectivity for target biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Quinoline derivatives, including 6-amino-2,3-dimethylquinoline-4-carbonitrile, have been investigated for their antimicrobial properties. Studies show that modifications in the quinoline structure can enhance activity against various pathogens, including Mycobacterium tuberculosis and other resistant bacteria. For instance, derivatives of quinoline have demonstrated significant inhibitory effects on M. tuberculosis, which is crucial given the global challenge of tuberculosis resistance .

2. Cholinesterase Inhibition

Research has indicated that certain quinoline derivatives exhibit cholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the quinoline ring can significantly affect the potency and selectivity of these compounds . For example, compounds with electron-donating groups at specific positions have shown enhanced binding affinity to acetylcholinesterase.

3. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. For instance, a study on glycyrrhetinic acid derivatives revealed that modifications with quinoline structures resulted in compounds with lower cytotoxicity and enhanced anti-inflammatory effects . This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents.

Agrochemical Applications

1. Pesticides and Herbicides

Quinoline derivatives are increasingly utilized in agrochemicals due to their bioactivity against pests and weeds. The structural diversity of quinolines allows for the development of compounds with specific modes of action against various agricultural pests . Research indicates that certain derivatives can act as effective fungicides and insecticides, contributing to sustainable agricultural practices.

2. Growth Regulators

Some quinoline-based compounds have been explored as plant growth regulators, enhancing crop yield and resilience to environmental stressors. The ability to modify the quinoline structure allows for tailored applications in agricultural biotechnology .

Material Science Applications

1. Synthesis of Organic Light Emitting Diodes (OLEDs)

this compound has potential applications in the development of OLEDs due to its electronic properties. Quinoline derivatives can be used as ligands in phosphorescent complexes that are integral to OLED technology . The incorporation of these compounds into polymer matrices has been shown to improve light emission efficiency.

2. Sensors and Detection Systems

The unique chemical properties of quinolines make them suitable candidates for developing sensors capable of detecting metal ions and other pollutants. Research indicates that functionalized quinolines can be employed as selective chemo-sensors due to their ability to form stable complexes with target analytes .

Case Studies

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and carbonitrile group in the quinoline ring allow the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

- 6-AMINO-4-CHLORO-7-ETHOXYQUINOLINE-3-CARBONITRILE (CAS 848133-87-9): Substituents: Chloro (C4), ethoxy (C7), cyano (C3), amino (C6). Key Differences: Chloro (electron-withdrawing) and ethoxy (electron-donating) groups at C4 and C7 alter electron density compared to the target compound's methyl groups at C2/C3. The ethoxy group increases hydrophilicity but may reduce metabolic stability . Molecular Weight: 247.68 g/mol (vs. ~223 g/mol for the target compound).

- 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (CAS 150886-17-2): Substituents: Thienopyridine core with a 4-chlorophenyl group. Key Differences: The thienopyridine ring introduces sulfur, enhancing π-π interactions.

- 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1260863-08-8): Substituents: Trifluoromethyl (C2), allyl (C6). Key Differences: The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic resistance. The allyl group offers rotational flexibility, which may affect binding kinetics .

Ring System Modifications

- 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 15861-24-2): Structure: Partially saturated quinoline ring. However, reduced aromaticity may weaken π-π stacking interactions .

- 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile: Structure: Benzoquinoline with a dihydro region. Key Differences: Extended aromatic system (benzoquinoline) enhances planar surface area for hydrophobic interactions. The chloro group at C4 increases electron-withdrawing effects compared to the target's methyl groups .

Biological Activity

6-Amino-2,3-dimethylquinoline-4-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The introduction of the amino and cyano groups is crucial for enhancing the compound's biological activity. Various methods have been reported, including microwave-assisted synthesis and Pfitzinger reactions, which yield high purity and yield of the target compound .

Anticancer Activity

One of the most significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. Research indicates that this compound exhibits substantial inhibitory effects at submicromolar concentrations (IC50 values ranging from 0.3 to 1.8 µM) across multiple cancer types, including colon carcinoma and leukemia . The mechanism of action appears to involve intercalation with DNA, disrupting cellular replication processes.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (Leukemia) | 0.4 | DNA intercalation |

| Z-138 (Lymphoma) | 0.6 | DNA intercalation |

| HCT116 (Colon) | 0.5 | DNA intercalation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Studies have shown that derivatives of quinoline compounds can inhibit both replicating and non-replicating forms of M. tuberculosis through mechanisms involving inhibition of DNA gyrase .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Amino-2,3-dimethyl... | 1 | Inhibits replicating Mtb |

| Other derivatives | Varies | Inhibits non-replicating Mtb |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound's structure allows it to intercalate between DNA base pairs, leading to disruptions in replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for enzymes like DNA gyrase, which is essential for bacterial DNA replication.

- Cellular Uptake : The presence of amino groups enhances cellular permeability, allowing for more effective uptake and action within target cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that modifications in the side chains significantly influence the antiproliferative activity. The most potent derivatives were identified with specific amino substitutions that enhanced binding affinity to DNA .

- Antitubercular Activity Assessment : A series of quinoline derivatives were tested against M. tuberculosis in vitro, revealing that certain structural modifications led to increased potency against both replicating and dormant bacterial states .

Q & A

Q. What are the standard synthetic routes for 6-Amino-2,3-dimethylquinoline-4-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via condensation of arylidene derivatives (e.g., α-substituted cinnamonitrile) with α-tetralone in ethanol under reflux, catalyzed by ammonium acetate. Reaction progress is monitored using thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane. Intermediates are characterized via H NMR, C NMR, and IR spectroscopy, with final products recrystallized from ethanol/DMF mixtures for purity .

Q. How is the purity of this compound assessed during synthesis?

Purity is ensured by TLC analysis using binary solvent systems (e.g., chloroform/methanol) to confirm reaction completion. Recrystallization from ethanol with a few drops of DMF yields needle-shaped crystals, and melting point determination or HPLC can further validate purity .

Q. What spectroscopic techniques confirm the structure of this compound?

H and C NMR identify proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., nitrile stretch at ~2200 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What pharmacological activities are associated with this compound?

The compound is studied for antimalarial activity, leveraging the 4-aminoquinoline scaffold’s ability to inhibit hemozoin formation in Plasmodium species. Preliminary screening involves in vitro assays against parasite cultures and cytotoxicity testing in mammalian cell lines .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound derivatives?

Microwave-assisted synthesis reduces reaction time from hours to minutes by enabling uniform heating, improving yields (e.g., 85–92% vs. 70–75% under reflux). This method minimizes side reactions and enhances reproducibility for high-throughput applications .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Disordered solvent molecules or rotational flexibility in the quinoline ring complicate refinement. Using SHELXL with high-resolution crystallographic data (≤1.0 Å) and twin refinement (via SHELXTL) resolves these issues. Hydrogen bonding networks are modeled using Fourier difference maps .

Q. How do heterogeneous catalysts optimize the synthesis of related quinoline carbonitriles?

Cerium(IV) carboxymethylcellulose acts as a recyclable catalyst in solvent-free, one-pot syntheses. It enhances yield (≥95%) by stabilizing reactive intermediates and reducing energy consumption. Catalyst reuse for 4–5 cycles without significant loss in activity is documented .

Q. How to resolve contradictions in biological activity data across different studies?

Discrepancies in IC values or mechanism-of-action claims require cross-validation of assay conditions (e.g., pH, temperature), cell lines (e.g., HepG2 vs. CHO), and compound purity. Statistical meta-analysis or dose-response studies under standardized protocols can identify confounding variables .

Methodological Considerations

- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents at the 2-, 3-, and 4-positions of the quinoline core. Use QSAR modeling to predict bioactivity .

- Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths, angles) with DFT-optimized structures to identify anomalies. For conflicting biological results, validate via orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.